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Compound of Interest

Compound Name: Tetroxoprim

Cat. No.: B1221704 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Tetroxoprim is a synthetic antibacterial agent and a derivative of trimethoprim.[1] It functions

as a competitive inhibitor of bacterial dihydrofolate reductase (DHFR), an essential enzyme in

the folate biosynthesis pathway.[2][3] This inhibition disrupts the production of tetrahydrofolic

acid, a precursor required for the synthesis of nucleic acids and some amino acids, ultimately

leading to bacteriostasis. This document provides a comprehensive overview of the chemical

structure, physicochemical properties, and biological activity of Tetroxoprim, intended for

researchers and professionals in the field of drug development.

Chemical Structure and Identification
Tetroxoprim, with the systematic IUPAC name 5-[[3,5-dimethoxy-4-(2-

methoxyethoxy)phenyl]methyl]pyrimidine-2,4-diamine, is a complex organic molecule.[4] Its

structure is characterized by a diaminopyrimidine ring linked to a substituted benzene ring.
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Identifier Value

IUPAC Name

5-[[3,5-dimethoxy-4-(2-

methoxyethoxy)phenyl]methyl]pyrimidine-2,4-

diamine[4]

CAS Number 53808-87-0[4]

Molecular Formula C₁₆H₂₂N₄O₄[4]

Molecular Weight 334.37 g/mol [4]

SMILES
COCCOC1=C(C=C(C=C1OC)CC2=CN=C(N=C

2N)N)OC[4]

InChI

InChI=1S/C16H22N4O4/c1-21-4-5-24-14-12(22-

2)7-10(8-13(14)23-3)6-11-9-19-16(18)20-

15(11)17/h7-9H,4-6H2,1-3H3,(H4,17,18,19,20)

[4]

InChIKey WSWJIZXMAUYHOE-UHFFFAOYSA-N[4]

Physicochemical Properties
The physicochemical properties of a drug molecule are critical determinants of its

pharmacokinetic and pharmacodynamic behavior.
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Property Value Reference

Melting Point 153-156 °C [5]

pKa pKb: 8.25 [5]

logP (calculated) 0.6 [4]

Solubility

Water: 2.65 mg/mL (at 30 °C)

Chloroform: 69 mg/mL (at 30

°C) n-Octanol: 1.61 mg/mL (at

30 °C) DMSO: 16.67 mg/mL

[5] [5] [5] [1]

Storage Stability

Store at 4°C, protected from

light and under nitrogen. In

solvent, stable for 6 months at

-80°C and 1 month at -20°C.

[1]

Mechanism of Action: Inhibition of Folate
Biosynthesis
Tetroxoprim's antibacterial activity stems from its potent and selective inhibition of bacterial

dihydrofolate reductase (DHFR).[2][3] DHFR catalyzes the reduction of dihydrofolate (DHF) to

tetrahydrofolate (THF). THF and its derivatives are essential cofactors in the synthesis of

purines, thymidylate, and certain amino acids, which are the building blocks of DNA, RNA, and

proteins. By blocking this crucial step, Tetroxoprim deprives the bacterial cell of these

essential metabolites, leading to the cessation of growth and cell division.

The selectivity of Tetroxoprim for bacterial DHFR over its mammalian counterpart is a key

feature of its therapeutic profile, minimizing host toxicity.
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Folate biosynthesis pathway and sites of inhibition.

Experimental Protocols
Synthesis of Tetroxoprim
The synthesis of Tetroxoprim has been described in the chemical literature and patented. A

general synthetic approach involves the condensation of 3,5-dimethoxy-4-(2-

methoxyethoxy)benzaldehyde with 3-ethoxypropionitrile, followed by cyclization with guanidine

to form the diaminopyrimidine ring.

A detailed, step-by-step protocol based on publicly available patent literature would be included

here in a full whitepaper, including reaction conditions, reagents, and purification methods.

Determination of Minimum Inhibitory Concentration
(MIC)
The antibacterial activity of Tetroxoprim is quantified by determining its Minimum Inhibitory

Concentration (MIC) against various bacterial strains. The broth microdilution method is a

standard procedure.

Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium is

prepared to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in a

suitable broth medium (e.g., Mueller-Hinton Broth).
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Preparation of Tetroxoprim Dilutions: A series of twofold dilutions of Tetroxoprim are

prepared in the broth medium in a 96-well microtiter plate.

Inoculation: Each well containing the Tetroxoprim dilution is inoculated with the bacterial

suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are

included.

Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours.

Determination of MIC: The MIC is the lowest concentration of Tetroxoprim that completely

inhibits visible growth of the bacterium.
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Workflow for MIC determination.

Antibacterial Activity
Tetroxoprim exhibits a broad spectrum of activity against both Gram-positive and Gram-

negative bacteria. Its efficacy is often enhanced when used in combination with a sulfonamide,
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such as sulfadiazine, which inhibits an earlier step in the folate biosynthesis pathway, leading to

a synergistic effect.

Table of In Vitro Antibacterial Activity of Tetroxoprim/Sulfadiazine

Bacterial Species MIC Range (µg/mL)

Escherichia coli 0.05 - 3.1

Klebsiella pneumoniae 0.1 - 6.2

Proteus mirabilis 0.2 - 12.5

Staphylococcus aureus 0.1 - 3.1

Streptococcus pneumoniae 0.05 - 1.6

Haemophilus influenzae 0.02 - 0.8

Note: MIC values can vary depending on the specific strain and testing methodology. The

values presented are a general representation from available literature.

Conclusion
Tetroxoprim is a well-characterized dihydrofolate reductase inhibitor with a demonstrated

antibacterial profile. Its chemical structure and physicochemical properties are conducive to its

biological activity. The synergistic combination with sulfonamides further enhances its

therapeutic potential. This technical guide provides a foundational understanding of

Tetroxoprim for researchers and drug development professionals, highlighting its key

attributes and the methodologies used for its evaluation. Further research into its

pharmacokinetic properties and clinical efficacy continues to be of interest.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://pubmed.ncbi.nlm.nih.gov/20085219/
https://pubmed.ncbi.nlm.nih.gov/20085219/
https://merckindex.rsc.org/monographs/m10668
https://synapse.patsnap.com/article/what-is-the-mechanism-of-tetroxoprim
https://pubchem.ncbi.nlm.nih.gov/compound/Tetroxoprim
https://www.mdpi.com/2227-9717/12/8/1599
https://www.benchchem.com/product/b1221704#chemical-structure-and-properties-of-tetroxoprim
https://www.benchchem.com/product/b1221704#chemical-structure-and-properties-of-tetroxoprim
https://www.benchchem.com/product/b1221704#chemical-structure-and-properties-of-tetroxoprim
https://www.benchchem.com/product/b1221704#chemical-structure-and-properties-of-tetroxoprim
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1221704?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1221704?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

